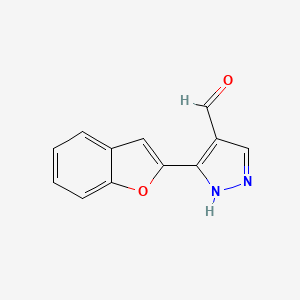

3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde

Overview

Description

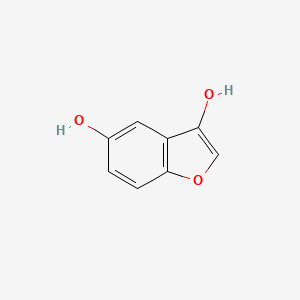

“3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” is a compound that contains a benzofuran moiety. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

The synthesis of benzofuran derivatives has attracted the attention of chemical and pharmaceutical researchers worldwide . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the reaction of Benzofuran chalcone with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol .Chemical Reactions Analysis

The compound “3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” can be used as a precursor for the synthesis of a series of novel heterocycles by facile reactions with 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides such as cyanoacetohydrazide, acetohydrazide, and carbohydrazide derivatives .Scientific Research Applications

Synthesis of Novel Heterocycles

- This compound serves as a precursor for synthesizing a range of novel heterocycles. By reacting with different chemicals like 3-oxo-3-phenylpropanenitrile, 2-cyanoethanethioamide, and various hydrazides, it yields new compounds. These synthesized products are structurally confirmed through spectroscopic methods, including X-ray crystal structures, indicating its versatility in producing diverse molecular architectures (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Antitumor Activities

- Derivatives of 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde have been synthesized and studied for their antitumor properties. These derivatives undergo cyclocondensation reactions to form compounds with potential antitumor activities. Preliminary studies, including molecular docking, have suggested some of these compounds as inhibitors of key enzymes like thymidylate synthase. Additionally, their cytotoxic activities have been evaluated against liver carcinoma cell lines, comparing them to standard drugs like 5-fluorouracil (El-Zahar et al., 2011).

Antimicrobial and Antioxidant Properties

- Functionalized derivatives containing the 3-(1-Benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde moiety have shown significant antimicrobial and antioxidant activities. These compounds, synthesized through a series of reactions, exhibit various degrees of antimicrobial activity against pathogens and demonstrate antioxidant properties comparable to standards like butylated hydroxy anisole (BHA). This suggests their potential use in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, the compound “3-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde” may have potential applications in drug discovery and development.

Mechanism of Action

- The primary target of benzofuran-pyrazole aldehyde is not explicitly mentioned in the literature. However, we know that benzofuran compounds, in general, have diverse pharmacological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Target of Action

Biochemical Pathways

- The compound’s effects may involve multiple pathways. For instance:

- Benzofuran derivatives have been investigated for their potential as anticancer agents . They may interfere with cell cycle progression, DNA replication, or protein synthesis. Benzofuran compounds could disrupt bacterial cell membranes or inhibit essential enzymes. Benzofuran derivatives may scavenge free radicals and protect against oxidative stress.

Its diverse biological activities make it an intriguing compound for future investigations . 🌟

properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-7-9-6-13-14-12(9)11-5-8-3-1-2-4-10(8)16-11/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUKJWRMPVVNOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=NN3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

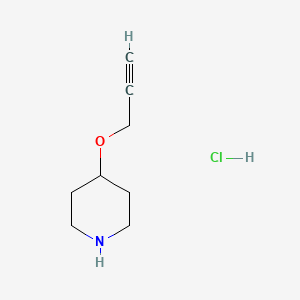

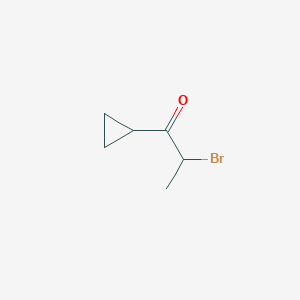

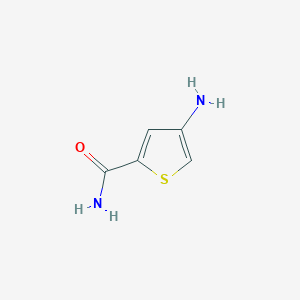

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)

![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)